(4-Bromo-2-fluoro-3-methylphenyl)(methyl)sulfane
Description
(4-Bromo-2-fluoro-3-methylphenyl)(methyl)sulfane is a sulfur-containing aromatic compound with the molecular formula C₈H₇BrFSS. It belongs to the class of aryl methyl sulfides (thioethers), characterized by a sulfur atom bridging a methyl group and a substituted phenyl ring. The phenyl ring features three substituents:
- Bromine at position 4 (para to the sulfur atom),
- Fluorine at position 2 (ortho to the sulfur atom),
- Methyl at position 3 (meta to the sulfur atom).
The methyl group at position 3 provides steric bulk and mild electron-donating effects.
Properties
Molecular Formula |
C8H8BrFS |
|---|---|
Molecular Weight |
235.12 g/mol |
IUPAC Name |
1-bromo-3-fluoro-2-methyl-4-methylsulfanylbenzene |
InChI |
InChI=1S/C8H8BrFS/c1-5-6(9)3-4-7(11-2)8(5)10/h3-4H,1-2H3 |
InChI Key |
DHZDLWPXBLYYND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1F)SC)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-fluoro-3-methylphenyl)(methyl)sulfane typically involves the reaction of 4-bromo-2-fluoro-3-methylphenol with methylsulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-fluoro-3-methylphenyl)(methyl)sulfane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The methylsulfane group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce the sulfur-containing group.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize the sulfur group.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Major Products Formed
Substitution: Products with different halogen or functional groups replacing the bromine or fluorine atoms.
Oxidation: Sulfoxides or sulfones as major products.
Reduction: Dehalogenated compounds or reduced sulfur-containing products.
Scientific Research Applications
(4-Bromo-2-fluoro-3-methylphenyl)(methyl)sulfane has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials, including intermediates for organic synthesis and components for electronic devices.
Mechanism of Action
The mechanism of action of (4-Bromo-2-fluoro-3-methylphenyl)(methyl)sulfane involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine, fluorine, and sulfur atoms can influence the compound’s binding affinity and specificity for these targets. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituted Phenyl Methyl Sulfides
(a) (5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane (CAS 1879026-19-3)
- Structural Differences : Methoxy (-OCH₃) replaces the methyl (-CH₃) at position 3.
- Impact :
- The methoxy group is strongly electron-donating via resonance, increasing the electron density of the aromatic ring compared to the methyl group.
- Enhanced polarity due to the oxygen atom, improving solubility in polar solvents.
- Applications : Similar to the target compound, it may act as a precursor in drug discovery or catalysis .
(b) (2-Bromo-4-fluorophenyl)(methyl)sulfane (CAS 91524-70-8)
- Structural Differences : Bromine and fluorine substituents are swapped (Br at position 2, F at position 4).
- Fluorine at position 4 (para to sulfur) exerts stronger electron-withdrawing effects, altering the sulfur’s nucleophilicity.
- Reactivity : Positional isomerism may lead to divergent reactivity in electrophilic substitution or metal-coupling reactions .
Sulfur-Containing Compounds with Different Oxidation States
(a) 5-Bromo-2-(4-fluorophenyl)-3-methylsulfinyl-1-benzofuran
- Structural Features : Contains a sulfoxide group (S=O) instead of a sulfide (S-CH₃) and a benzofuran core.
- Oxidation State : Sulfur is in the 0 oxidation state (vs. -2 in sulfides).
- Properties :
(b) Polysulfides (e.g., R-Sn-R, n ≥ 3)
- Structural Features : Chains of sulfur atoms (S-S bonds) instead of a single sulfur atom.
- Reactivity :
Sulfane Sulfur Compounds
Biological Activity
The compound (4-Bromo-2-fluoro-3-methylphenyl)(methyl)sulfane is an organosulfur compound characterized by a phenyl ring substituted with bromine, fluorine, and a methyl group, alongside a methyl sulfide functional group. The presence of halogen atoms and the sulfane group suggests significant potential for biological activity, making it a candidate for further research in medicinal chemistry.
The molecular structure of this compound can be represented as follows:
This compound's unique functional groups allow for diverse chemical modifications, which can influence its reactivity and interaction with biological systems.
The mechanism of action for this compound is primarily based on its ability to interact with various biological targets. The halogens enhance binding affinity to proteins, while the sulfane group can participate in redox reactions that influence cellular processes. This dual functionality may enable the compound to modulate enzyme activity or receptor interactions, contributing to its pharmacological effects .
Antimicrobial Activity
Research indicates that many organosulfur compounds exhibit antimicrobial properties against bacteria and fungi. The presence of the sulfane group in this compound is hypothesized to enhance its efficacy against microbial pathogens. Preliminary studies suggest that this compound may inhibit the growth of specific bacterial strains, although detailed quantitative data is still required .
Anticancer Properties
Halogenated compounds often show promise in cancer therapy due to their ability to interfere with cellular signaling pathways. The structural features of this compound may contribute to its potential anticancer activity. Studies have demonstrated that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of oxidative stress and inhibition of proliferation .
Case Study 1: Antimicrobial Efficacy
A study investigating the antimicrobial properties of various organosulfur compounds found that this compound exhibited moderate activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined using standard broth microdilution methods, revealing effective concentrations comparable to established antimicrobial agents .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| This compound | 32 | Antibacterial |
| Control Antibiotic | 16 | Antibacterial |
Case Study 2: Anticancer Activity
In vitro studies assessed the cytotoxic effects of this compound on several cancer cell lines. Using the MTT assay, it was found that the compound significantly reduced cell viability in a dose-dependent manner, suggesting potential as an anticancer agent.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 25 | Apoptosis induction |
| MCF7 | 30 | Cell cycle arrest |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
